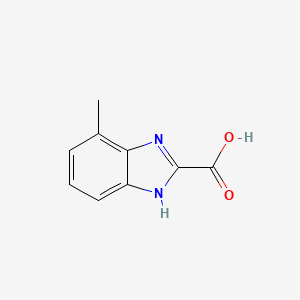

4-Methyl-1H-benzimidazole-2-carboxylic acid

Description

Properties

IUPAC Name |

4-methyl-1H-benzimidazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-3-2-4-6-7(5)11-8(10-6)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBQMQANOQQJNFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654916 | |

| Record name | 4-Methyl-1H-benzimidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

673487-32-6 | |

| Record name | 4-Methyl-1H-benzimidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-1H-benzimidazole-2-carboxylic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Methyl-1H-benzimidazole-2-carboxylic acid (CAS No. 673487-32-6). As a member of the benzimidazole class, a privileged scaffold in medicinal chemistry, this molecule holds significant interest for researchers in drug discovery and materials science. This document consolidates theoretical knowledge and practical insights, offering detailed protocols, structural analysis, and a discussion of its reactivity and utility.

Introduction: The Benzimidazole Core and its Significance

The benzimidazole scaffold, a fusion of benzene and imidazole rings, is a cornerstone in the development of therapeutic agents. Its unique structural features, including a hydrogen bond donor and acceptor, and its ability to engage in various non-covalent interactions, allow it to bind to a wide array of biological targets. Derivatives of this heterocyclic system are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties.[1] this compound is a specific derivative that combines the foundational benzimidazole core with a carboxylic acid group at the 2-position and a methyl group on the benzene ring. These substitutions are expected to modulate its physicochemical properties, such as solubility and acidity, and influence its interaction with biological macromolecules, making it a valuable building block for novel drug candidates.[1]

Molecular Structure and Physicochemical Properties

This compound is an organic compound with the molecular formula C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol . The structure features a planar bicyclic system with tautomeric protons on the imidazole nitrogen atoms. The methyl group at the 4-position and the carboxylic acid at the 2-position are key functional groups that dictate its chemical behavior.

Predicted Physicochemical Data

| Property | Predicted Value / Observation | Justification / Reference |

| Appearance | White to off-white solid | Typical appearance for crystalline benzimidazole derivatives.[2] |

| Melting Point | >250 °C (decomposes) | Benzimidazole carboxylic acids often have high melting points due to strong intermolecular hydrogen bonding. For example, the related 4-Methyl-2-propyl-1H-benzimidazole-6-carboxylic acid melts at >286 °C.[3] |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol); Sparingly soluble in water. | The carboxylic acid group enhances polarity and solubility in polar solvents. Benzimidazoles generally show good solubility in DMSO.[2] |

| pKa (Carboxylic Acid) | ~3.5 - 4.5 | The electron-withdrawing nature of the benzimidazole ring is expected to make the carboxylic acid slightly more acidic than benzoic acid (pKa ~4.2). |

| pKa (Imidazole N-H) | ~5.0 - 6.0 | The pKa of the protonated imidazole ring in benzimidazole is typically around 5.5. The methyl group is weakly electron-donating, which may slightly increase the pKa compared to the unsubstituted parent. |

Synthesis Methodology

The most established and logical route for the synthesis of 2-carboxy-benzimidazoles is the condensation of an o-phenylenediamine with a suitable two-carbon electrophile, typically a derivative of oxalic acid. This is a variation of the well-known Phillips-Ladenburg benzimidazole synthesis.[4]

Proposed Synthetic Pathway

The synthesis of this compound can be achieved by the cyclocondensation of 3,4-diaminotoluene (4-methyl-1,2-phenylenediamine) with diethyl oxalate, followed by hydrolysis of the resulting ethyl ester.

Caption: Proposed two-step synthesis of the title compound.

Experimental Protocol (Representative)

This protocol is a representative procedure based on established methods for similar benzimidazole syntheses.[5]

Step 1: Synthesis of Ethyl 4-Methyl-1H-benzimidazole-2-carboxylate

-

To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,4-diaminotoluene (10.0 g, 81.8 mmol).

-

Add 100 mL of ethanol, followed by the slow addition of diethyl oxalate (13.2 g, 12.3 mL, 90.0 mmol).

-

Add 15 mL of 4M hydrochloric acid.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature. The product may precipitate.

-

Filter the crude product and wash with cold ethanol. The crude ethyl ester can be used directly in the next step or purified by recrystallization from ethanol.

Step 2: Hydrolysis to this compound

-

Suspend the crude ethyl ester from Step 1 in 100 mL of 2M aqueous sodium hydroxide solution in a 250 mL round-bottom flask.

-

Heat the mixture to 80-90 °C with stirring for 2-3 hours until a clear solution is obtained, indicating complete hydrolysis.

-

Cool the reaction mixture in an ice bath.

-

Slowly acidify the solution to pH 3-4 by the dropwise addition of concentrated hydrochloric acid with vigorous stirring. A white precipitate will form.

-

Filter the precipitate, wash thoroughly with cold deionized water to remove inorganic salts, and then with a small amount of cold ethanol.

-

Dry the resulting solid under vacuum at 60 °C to yield the final product, this compound.

Spectral Characterization (Predicted)

The structural confirmation of the synthesized compound relies on standard spectroscopic techniques. The following are predicted spectral data based on the analysis of similar benzimidazole structures.[4][6][7][8]

¹H NMR Spectroscopy

(Predicted for a 400 MHz spectrometer in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | br s | 1H | COOH | Carboxylic acid protons are highly deshielded and often broad. |

| ~12.5 | br s | 1H | N-H | Imidazole N-H proton is deshielded and exchanges, leading to a broad signal. |

| ~7.4-7.6 | m | 2H | H-6, H-7 | Aromatic protons on the benzene ring. |

| ~7.1-7.2 | d | 1H | H-5 | Aromatic proton adjacent to the methyl group. |

| ~2.5 | s | 3H | -CH₃ | Methyl group protons typically appear as a singlet in this region. |

¹³C NMR Spectroscopy

(Predicted for a 100 MHz spectrometer in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165.0 | C=O | Carboxylic acid carbonyl carbon. |

| ~145.0 | C-2 | Carbon at position 2, attached to two nitrogen atoms, is deshielded. |

| ~142.0, ~135.0 | C-3a, C-7a | Quaternary carbons at the ring junction. Tautomerism can lead to averaged or distinct signals.[9] |

| ~130.0 | C-4 | Carbon bearing the methyl group. |

| ~122.0, ~120.0 | C-5, C-6 | Aromatic CH carbons. |

| ~112.0 | C-7 | Aromatic CH carbon. |

| ~17.0 | -CH₃ | Methyl carbon. |

Infrared (IR) Spectroscopy

(Predicted for KBr pellet)

| Wavenumber (cm⁻¹) | Assignment | Description |

| 2500-3300 | O-H stretch | Very broad band characteristic of carboxylic acid hydrogen bonding. |

| 3100-3400 | N-H stretch | Broad to medium peak for the imidazole N-H group, often overlapping with the O-H band.[4] |

| ~1700-1725 | C=O stretch | Strong, sharp absorption for the carboxylic acid carbonyl group. |

| ~1620-1640 | C=N stretch | Imidazole ring C=N stretching vibration.[6] |

| ~1450-1550 | C=C stretch | Aromatic ring C=C stretching vibrations. |

Mass Spectrometry

(Predicted for Electrospray Ionization, ESI)

| Mode | m/z | Assignment |

| ESI (+) | 177.06 | [M+H]⁺ |

| ESI (-) | 175.05 | [M-H]⁻ |

| ESI (-) | 131.06 | [M-H-CO₂]⁻ |

Chemical Reactivity and Derivatization

The reactivity of this compound is governed by its three primary functional components: the carboxylic acid, the secondary amine of the imidazole ring (N-H), and the aromatic system.

Caption: Key reaction sites on the title compound.

-

Carboxylic Acid Group: This is the most reactive site for derivatization. It can be readily converted into esters, amides, or acid chlorides. Amide coupling, using standard reagents like EDC/HOBt, is a cornerstone of medicinal chemistry for linking this scaffold to other pharmacophores.

-

Imidazole N-H: The secondary amine can be alkylated or acylated. Alkylation at the N-1 or N-3 position can be used to modulate solubility and pharmacokinetic properties.

-

Aromatic Ring: The benzene portion of the molecule can undergo electrophilic aromatic substitution, such as nitration or halogenation, although the conditions must be carefully controlled to avoid side reactions.

Applications in Drug Development and Research

While specific applications for this compound are not extensively documented, its structural motifs suggest significant potential. It serves as a valuable starting material or fragment for the synthesis of more complex molecules. The benzimidazole-2-carboxylic acid moiety is a known structural feature in compounds investigated as inhibitors of various enzymes. For instance, related 2-aryl benzimidazole-5-carboxylic acids have been identified as inhibitors of the HCV NS5B RNA polymerase, an essential enzyme for viral replication.[10] The strategic placement of the methyl group can be used to probe specific binding pockets in protein targets, potentially enhancing selectivity or potency.

Conclusion

This compound is a versatile heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. This guide has outlined its core chemical properties, provided a robust, representative synthetic protocol, and predicted its spectral characteristics. The multiple reactive sites on the molecule offer numerous avenues for derivatization, enabling the creation of diverse chemical libraries for screening against various biological targets. Further research into this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- Bai, G., Lan, X., Liu, X., Liu, C., Shi, L., Chen, Q., & Chen, G. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 4(79), 42055-42063.

- Elguero, J., Claramunt, R. M., & Alkorta, I. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1656–1663.

- Li, J., Wang, F., & Zhang, H. (2009). 4-Methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o226.

- López-Cara, L., et al. (2017).

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Methyl-2-Propyl-1H-Benzimidazole-6-Carboxylic Acid: Synthesis, Properties, and Pharmaceutical Applications. Retrieved January 6, 2026, from [Link]

- Turan-Zitouni, G., et al. (2018). Benzimidazole Schiff bases microwave assisted synthesis and the effect on leukemia cells with flow cytometry. Letters in Drug Design & Discovery, 15(10), 1071-1078.

- Kadhim, M. A., & Al-Adily, M. J. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(4), 2131-2136.

- El-Emam, A. A., et al. (2013). Synthesis of 4-(1H-benzo[d]imidazol-2-yl)aniline derivatives of expected anti-HCV activity. International Journal of Research in Pharmacy and Chemistry, 3(3), 635-642.

-

PubChem. (n.d.). 4-Methyl-2-propyl-1H-benzimidazole-6-carboxylic acid methyl ester. Retrieved January 6, 2026, from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). 13C NMR Chemical Shifts. Retrieved January 6, 2026, from [Link]

- Xia, Z., Wei, Q., Yang, Q., & Gao, S. (2012). Lanthanide coordination compounds with 1H-benzimidazole-2-carboxylic acid: Syntheses, structures and spectroscopic properties. CrystEngComm, 14(24), 8521-8529.

Sources

- 1. CAS 673487-32-6: 4-Methyl-1H-benzimidazole-2-carboxylic ac… [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-Methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 8. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. ijrpc.com [ijrpc.com]

A Guide to the Crystal Structure Analysis of 4-Methyl-1H-benzimidazole-2-carboxylic Acid and Its Analogs for Pharmaceutical Research

Foreword: The Architectural Blueprint of Drug Discovery

In the landscape of modern drug development, understanding the three-dimensional structure of a molecule is paramount. For researchers and scientists focused on creating the next generation of therapeutics, the crystal structure of a compound is not merely an academic curiosity; it is the architectural blueprint from which function, efficacy, and safety can be predicted and refined. Benzimidazole derivatives, a prominent class of heterocyclic compounds, are a cornerstone of medicinal chemistry, demonstrating a vast array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The subtle interplay of molecular geometry, intermolecular forces, and crystal packing directly influences a compound's physicochemical properties, such as solubility and bioavailability—critical factors in its journey from a laboratory curiosity to a life-saving medication.

This guide provides an in-depth technical exploration of the crystal structure analysis of 4-Methyl-1H-benzimidazole-2-carboxylic acid and its analogs. By dissecting the methodologies, interpreting the data, and understanding the implications, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to leverage crystallographic data in their pursuit of novel and effective pharmaceuticals. While a detailed crystal structure for this compound is not publicly available, we will utilize the comprehensive data from its close analog, 4-Methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid , as a practical case study to illustrate the principles and techniques of single-crystal X-ray diffraction analysis.

Part 1: The Significance of the Benzimidazole Scaffold

The benzimidazole core, a fusion of benzene and imidazole rings, is considered a "privileged scaffold" in medicinal chemistry.[1] Its structural versatility allows for extensive modifications, leading to the development of novel agents that can effectively interact with biological macromolecules.[5] This ability to bind to targets is governed by a range of non-covalent interactions, including hydrogen bonding and π-π stacking, the precise nature of which is revealed through crystal structure analysis.

The subject of this guide, this compound, and its analogs are of significant interest due to their potential as intermediates in the synthesis of more complex pharmaceutical agents.[6][7][8][9] For instance, 4-Methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid is a key intermediate in the production of Telmisartan, an angiotensin II receptor blocker used to treat high blood pressure.[6] A thorough understanding of its solid-state structure provides invaluable information for process chemistry, formulation development, and ensuring batch-to-batch consistency.

Part 2: Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[10][11][12] The process involves irradiating a high-quality single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.[12][13] This pattern, a collection of reflections at specific angles and intensities, contains the information needed to reconstruct the electron density map of the molecule and, from that, its atomic structure.

Experimental Workflow: From Powder to Precision

The journey from a synthesized compound to a fully refined crystal structure is a meticulous process that demands both skill and patience. The following protocol outlines the key steps involved.

The synthesis of benzimidazole carboxylic acids can be achieved through various methods, often involving the condensation of o-phenylenediamines with carboxylic acids or their derivatives.[14][15] For our case study, 4-Methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid was synthesized from methyl 4-(butyrylamino)-5-methyl-3-aminobenzoate in xylene and hydrochloric acid, followed by hydrolysis with sodium hydroxide.[6]

-

Protocol:

-

A mixture of the starting materials is refluxed for several hours.

-

The reaction mixture is concentrated under reduced pressure.

-

The pH is adjusted to precipitate the crude product.

-

The product is purified by recrystallization, for example, from an ethanol/water mixture, to yield a white powder.[6]

-

The cornerstone of a successful SC-XRD experiment is a high-quality single crystal, typically 0.1-0.3 mm in size and free of defects.[11][12] Slow evaporation is a common and effective technique for growing such crystals.

-

Protocol:

-

Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., acetone) to create a saturated or near-saturated solution.[16]

-

Loosely cover the container to allow for slow evaporation of the solvent at a constant temperature.

-

Over a period of days to weeks, as the solvent evaporates and the solution becomes supersaturated, crystals will begin to form.[16]

-

Once a suitable crystal is obtained, it is mounted on a goniometer head in the X-ray diffractometer.[13] The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern. The instrument then rotates the crystal through a series of angles while irradiating it with X-rays (commonly Mo Kα radiation), and a detector records the positions and intensities of the diffracted beams.[13]

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial atomic positions are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data using least-squares methods.[10] During refinement, atomic positions, and displacement parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by the R-factor; a lower R-factor indicates a better fit.[16]

Part 3: Crystal Structure Analysis of 4-Methyl-2-n-propyl-1H-benzimidazole-6-carboxylic Acid

The following data provides a detailed look into the crystal structure of this important pharmaceutical intermediate.

Crystallographic Data Summary

| Parameter | Value | Reference |

| Chemical Formula | C₁₂H₁₄N₂O₂ | [6] |

| Molecular Weight | 218.25 g/mol | [6] |

| Crystal System | Tetragonal | [6][16] |

| Space Group | I4₁/a | [16] |

| a (Å) | 12.0548 (17) | [6][16] |

| c (Å) | 31.899 (6) | [6][16] |

| Volume (ų) | 4635.5 (13) | [6][16] |

| Z | 16 | [6][16] |

| Temperature (K) | 293 (2) | [6] |

| Radiation | Mo Kα (λ = 0.71073 Å) | [16] |

| R-factor | 0.072 | [16] |

| wR-factor | 0.195 | [16] |

Molecular Geometry and Conformation

The analysis of the crystal structure reveals that the benzimidazole ring system, composed of the fused benzene and imidazole rings, is nearly planar.[6][17] The dihedral angle between these two rings is a mere 2.47 (14)°.[6][17] This planarity is a common feature in such aromatic systems and is crucial for facilitating π-π stacking interactions, which play a significant role in both crystal packing and binding to biological targets. The n-propyl group at the 2-position and the carboxylic acid group at the 6-position extend from this planar core.

Intermolecular Interactions and Crystal Packing

The way individual molecules arrange themselves in the crystal lattice is dictated by a network of intermolecular forces. In the case of 4-Methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid, hydrogen bonding is the dominant force stabilizing the crystal structure.[6][17]

-

O—H···N Hydrogen Bonds: The carboxylic acid group's hydroxyl (O-H) acts as a hydrogen bond donor to the nitrogen atom of the imidazole ring of an adjacent molecule.[6][17]

-

N—H···O Hydrogen Bonds: The imidazole N-H group donates a hydrogen bond to the carbonyl oxygen of the carboxylic acid group of another neighboring molecule.[6][17]

-

C—H···O Hydrogen Bonds: Weaker C-H···O interactions also contribute to the overall stability of the crystal packing.[6][17]

These hydrogen bonds link the molecules into a robust three-dimensional network. Understanding this network is critical for predicting potential polymorphs—different crystal forms of the same compound—which can have significantly different physical properties and therapeutic outcomes.

Part 4: Implications for Drug Development

The detailed structural information gleaned from crystal structure analysis provides actionable insights for drug development professionals:

-

Structure-Activity Relationship (SAR): By understanding the precise 3D arrangement of functional groups, chemists can make more informed decisions when designing new analogs with improved potency and selectivity.[3] The planarity of the benzimidazole core and the orientation of its substituents are key factors in its interaction with protein binding sites.

-

Polymorph Screening: The identification of the stable crystal form is a critical step in pharmaceutical development. The hydrogen bonding patterns observed in the crystal structure of 4-Methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid are indicative of a stable arrangement, but knowledge of these interactions can also guide the search for other crystalline forms under different crystallization conditions.

-

Formulation Development: The solubility and dissolution rate of a drug are heavily influenced by its crystal structure. A stable, well-defined crystal lattice, like the one described here, generally leads to more predictable and reproducible biopharmaceutical properties.

-

Intellectual Property: A well-characterized crystal structure, including its crystallographic data, can be a cornerstone of a strong patent application, protecting the novel solid form of a new chemical entity.

Conclusion

The crystal structure analysis of this compound and its analogs is a powerful tool in the arsenal of the modern drug developer. It provides a window into the molecular world, revealing the intricate details of molecular geometry and intermolecular interactions that govern the behavior of a compound in both the solid state and in biological systems. The case study of 4-Methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid demonstrates how a combination of meticulous experimental work and insightful analysis can yield a wealth of information. As the pharmaceutical industry continues to push the boundaries of innovation, the principles and techniques outlined in this guide will remain essential for the rational design and successful development of the next generation of medicines.

References

- Bansal, Y., & Sethi, P. (2023). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. ACS Omega.

- Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2024). Current Achievements of Benzimidazole: A Review. Molecules.

- Jadhav, S. A., et al. (2023). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Journal of Biomolecular Structure and Dynamics.

- Kumar, A., et al. (2023).

- Singh, S., et al. (2024). Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review.

- Li, J., Xu, J., & Liu, Y. (2009). 4-Methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3059.

- Unknown Author. (n.d.). Single crystal X-ray diffraction analysis. Saint-Petersburg University.

- Unknown Author. (n.d.). Single Crystal X-ray Diffraction. University of York.

- Unknown Author. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Ossila.

- Unknown Author. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. University of Idaho.

- Clark, C. M., & Dutrow, B. L. (2007). Single-crystal X-ray Diffraction. SERC Carleton.

- Unknown Author. (n.d.).

- Li, J., Xu, J., & Liu, Y. (2009). 4-Methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid.

- Unknown Author. (n.d.). 1H-Benzimidazole-4-methyl-2-propyl-6-carboxylic Acid. Toronto Research Chemicals.

- National Center for Biotechnology Information. (n.d.). 4-Methyl-2-propyl-1H-benzimidazole-6-carboxylic acid methyl ester. PubChem.

- Unknown Author. (n.d.). Methods for Synthesizing Benzimidazole Carboxylic Acids.

- Li, J., Xu, J., & Liu, Y. (2009). 4-Methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid.

- Unknown Author. (n.d.). 4-Methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid. ChemicalBook.

- Unknown Author. (n.d.). This compound. Sigma-Aldrich.

- Yadav, P., et al. (2023).

- Al-Juboori, A. M. H. (2017).

- Ahmad, S., et al. (2021). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid.

- Unknown Author. (n.d.). 4-Methyl-2-propyl-1H-benzimidazole-6-carboxylic acid-MSDS. BioCrick.

- Unknown Author. (n.d.). 4-Methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid. Guangzhou Yaoguang Technology Co., Ltd.

Sources

- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-Methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. 4-Methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid | 152628-03-0 [chemicalbook.com]

- 10. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]

- 11. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 4-Methyl-1H-benzimidazole-2-carboxylic acid

Introduction

4-Methyl-1H-benzimidazole-2-carboxylic acid is a heterocyclic compound featuring the benzimidazole scaffold, a privileged structure in medicinal chemistry and materials science. The benzimidazole core is a key component in a variety of pharmacologically active agents. The precise substitution pattern, including the methyl group at the 4-position and the carboxylic acid at the 2-position, imparts specific physicochemical properties that influence its biological activity and application potential.

Molecular Structure and Spectroscopic Implications

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key features of this compound (Molecular Weight: 176.17 g/mol [1]) that will govern its spectral properties are:

-

The Benzimidazole Core: A fused bicyclic system creating a unique aromatic environment.

-

Aromatic Protons: Three protons on the benzene ring whose chemical shifts are influenced by the fused imidazole and the electron-donating methyl group.

-

The Methyl Group (-CH₃): A proton-rich substituent that will produce a characteristic singlet in the ¹H NMR spectrum.

-

The Carboxylic Acid (-COOH): A key functional group with a highly deshielded, exchangeable proton and strong, characteristic IR absorptions.

-

The Imidazole N-H Proton: A labile proton that can undergo tautomerization and will exhibit a distinct, often broad, signal in the ¹H NMR spectrum.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, a deuterated polar aprotic solvent like DMSO-d₆ is the ideal choice, as it allows for the observation of exchangeable protons from the N-H and COOH groups.[2][3]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of DMSO-d₆.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Obtain a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be additionally run to differentiate between CH, CH₂, and CH₃ carbons.

-

Confirmatory Test: To confirm the N-H and COOH protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The signals corresponding to these protons should diminish or disappear due to deuterium exchange.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The aromatic region is expected to show a complex pattern for the three adjacent protons on the benzene moiety. The N-H and COOH protons will appear as broad singlets at a low field, a characteristic feature for benzimidazole derivatives recorded in DMSO.[2][4]

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Notes |

| ~13.0 - 14.0 | br s | 1H | COOH | The carboxylic acid proton is highly deshielded and acidic. Its chemical shift is concentration-dependent and the signal will be broad. Disappears upon D₂O exchange. |

| ~12.5 - 13.5 | br s | 1H | N-H | The imidazole N-H proton is also acidic and deshielded. The broadness is due to quadrupolar relaxation and exchange. Disappears upon D₂O exchange.[2][4] |

| ~7.6 - 7.8 | d | 1H | Ar-H (H7) | This proton is ortho to the fused imidazole ring and will likely be a doublet. |

| ~7.2 - 7.4 | t | 1H | Ar-H (H6) | This proton is coupled to both H5 and H7, appearing as a triplet. |

| ~7.0 - 7.2 | d | 1H | Ar-H (H5) | This proton is ortho to the electron-donating methyl group, which should shield it slightly, placing it at the highest field among the aromatic protons. |

| ~2.5 | s | 3H | -CH₃ | The methyl group protons are equivalent and not coupled to other protons, resulting in a sharp singlet. Its position is typical for an aromatic methyl group.[2] |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.

| Predicted Shift (δ, ppm) | Assignment | Rationale & Notes |

| ~165 | C=O | The carboxylic acid carbonyl carbon is highly deshielded, appearing at the lowest field. |

| ~145 - 150 | C2 | The C2 carbon of the imidazole ring, attached to two nitrogen atoms and the carboxylic acid, is significantly deshielded. |

| ~135 - 145 | C3a, C7a | Quaternary carbons at the ring junction of the benzimidazole system. Their exact shifts can be confirmed with 2D NMR techniques. |

| ~130 - 135 | C4 | The aromatic carbon bearing the methyl group. |

| ~120 - 125 | C6 | Aromatic CH carbon. |

| ~110 - 120 | C5, C7 | Aromatic CH carbons. The specific assignments would require 2D NMR (HSQC/HMBC) experiments for unambiguous confirmation. |

| ~17 | -CH₃ | The methyl carbon signal appears at a high field, typical for sp³ hybridized carbons attached to an aromatic ring.[2] |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from the O-H, N-H, C=O, and aromatic C=C bonds.

Experimental Protocol: IR Data Acquisition (ATR)

-

Sample Preparation: Place a small amount of the dry, solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Rationale & Notes |

| 3400 - 2500 | Broad, S | O-H stretch (Carboxylic acid) & N-H stretch | A very broad and strong absorption is expected in this region due to the overlap of the O-H stretching from the hydrogen-bonded carboxylic acid dimer and the N-H stretching of the imidazole ring.[5][6] |

| ~1700 - 1670 | Strong, S | C=O stretch (Carboxylic acid) | This sharp, strong peak is characteristic of the carbonyl group in a carboxylic acid, potentially at a lower frequency due to conjugation with the benzimidazole ring. |

| 1620 - 1580 | Medium, M | C=N stretch & Aromatic C=C stretch | The benzimidazole ring system contains C=N and C=C bonds that absorb in this region. This often appears as a pair of bands.[2] |

| 1450 - 1400 | Medium, M | Aromatic C=C stretch | Further skeletal vibrations of the aromatic rings. |

| ~1300 | Medium, M | In-plane O-H bend | Coupled C-O-H bending vibration from the carboxylic acid. |

| 850 - 750 | Strong, S | C-H out-of-plane bend | The bending pattern in this "fingerprint" region is diagnostic of the substitution pattern on the benzene ring (1,2,3-trisubstituted pattern). |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering structural clues. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar, acidic molecule.

Experimental Protocol: ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile, with 0.1% formic acid (for positive mode) or 0.1% ammonia (for negative mode).

-

Instrumentation: Infuse the sample solution directly into the ESI source of a mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Data Acquisition: Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to get comprehensive data.

-

Tandem MS (MS/MS): To study fragmentation, select the precursor ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate product ion spectra.

Predicted Mass Spectrum and Fragmentation

-

Molecular Weight: 176.17

-

Positive Ion Mode: The base peak is expected to be the protonated molecule, [M+H]⁺, at m/z 177.18 .

-

Negative Ion Mode: The deprotonated molecule, [M-H]⁻, at m/z 175.16 should be readily observed.

The most characteristic fragmentation pathway for benzimidazole-2-carboxylic acids involves the loss of carbon dioxide.

Caption: Predicted ESI-MS/MS fragmentation of the [M-H]⁻ ion.

This decarboxylation is a highly favorable process, and the resulting ion at m/z 131.14 would be a strong indicator of the 4-methyl-1H-benzimidazole core structure. This fragmentation is a key diagnostic tool for confirming the identity of the molecule.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is governed by its chromophore—the benzimidazole ring system.

Experimental Protocol: UV-Vis Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol, in a quartz cuvette.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the sample from approximately 400 nm down to 200 nm, using the pure solvent as a reference blank.

Predicted UV-Vis Absorption

The benzimidazole core is an excellent chromophore. Based on data for similar benzimidazole derivatives, two main absorption bands corresponding to π→π* transitions are expected.[7][8]

-

λ_max 1: ~275 - 285 nm

-

λ_max 2: ~240 - 250 nm

The exact position and intensity (molar absorptivity) of these peaks can be subtly influenced by the solvent polarity and pH, due to the acidic and basic centers within the molecule.

Conclusion

The comprehensive spectroscopic characterization of this compound relies on the synergistic use of multiple analytical techniques. The predicted data presented in this guide forms a robust analytical fingerprint. Confirmation of the structure should be based on the collective evidence: the specific pattern of aromatic and exchangeable protons in ¹H NMR, the nine distinct signals in ¹³C NMR with a characteristic carbonyl peak, the broad O-H/N-H and sharp C=O stretches in the IR spectrum, and the definitive molecular ion and decarboxylation fragment in the mass spectrum. This multi-faceted approach ensures the unambiguous identification and quality assessment of this important heterocyclic compound for research and development applications.

References

-

ResearchGate. (n.d.). Synthesis, structural and spectroscopic studies of two new benzimidazole derivatives: A comparative study | Request PDF. Retrieved January 6, 2026, from [Link]

-

PMC. (n.d.). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Retrieved January 6, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Retrieved January 6, 2026, from [Link]

-

PubMed Central. (n.d.). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Retrieved January 6, 2026, from [Link]

-

MDPI. (n.d.). Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (n.d.). 1 H-13 C NMR Spectrum of 4-((3,5-di(1H-benzimidazol-2-yl)phenylimino)methyl)benzoic acid (BIM-PMBA). Retrieved January 6, 2026, from [Link]

-

PMC. (n.d.). 4-Methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) 4-Methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid. Retrieved January 6, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Methyl-2-Propyl-1H-Benzimidazole-6-Carboxylic Acid: Synthesis, Properties, and Pharmaceutical Applications. Retrieved January 6, 2026, from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Lanthanide coordination compounds with 1H-benzimidazole-2-carboxylic acid: Syntheses, structures and spectroscopic properties. Retrieved January 6, 2026, from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). 4-Methyl-2-propyl-1H-benzimidazole-6-carboxylic acid methyl ester. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (n.d.). Methods for Synthesizing Benzimidazole Carboxylic Acids. Retrieved January 6, 2026, from [Link]

-

Global Journal of Science Frontier Research. (n.d.). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Retrieved January 6, 2026, from [Link]

-

Arabian Journal of Chemistry. (n.d.). 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Retrieved January 6, 2026, from [Link]

-

Pharmaffiliates. (n.d.). 1H-Benzimidazole-4-methyl-2-propyl-6-carboxylic Acid. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (n.d.). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). Retrieved January 6, 2026, from [Link]

-

ResearchGate. (n.d.). Fig. S1 1 H NMR of 2-(hydroxymethyl)benzimidazole. Retrieved January 6, 2026, from [Link]

-

Beilstein Journals. (n.d.). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Retrieved January 6, 2026, from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. rsc.org [rsc.org]

- 3. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Benzimidazole Carboxylic Acids

Abstract

Benzimidazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The precise substitution pattern on the benzimidazole scaffold is critical to a compound's biological activity, making unambiguous structural elucidation an essential step in the drug discovery and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful and definitive tool for this purpose.[3] This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of the ¹H and ¹³C NMR spectral features of benzimidazole carboxylic acids. It moves beyond a simple cataloging of data to explain the underlying principles, the influence of molecular structure and experimental conditions on spectral outcomes, and provides field-proven protocols for data acquisition and interpretation.

Foundational Principles of NMR Spectroscopy for Benzimidazole Systems

The NMR spectrum of a benzimidazole carboxylic acid is a rich tapestry of information, where each signal's position (chemical shift), multiplicity (splitting pattern), and intensity (integration) reveals precise details about the molecule's architecture. Understanding the characteristic features of the core nuclei is the first step in decoding this information.

¹H NMR Spectral Characteristics

The proton NMR spectrum can be logically divided into several key regions, each corresponding to distinct proton environments within the molecule.

-

N-H Imidazole Proton: In N-unsubstituted benzimidazoles, the proton attached to the imidazole nitrogen is typically the most deshielded. In deuterated dimethyl sulfoxide (DMSO-d₆), a solvent of choice for these systems, this proton appears as a broad singlet far downfield, often in the 12.0-13.6 ppm range.[3] This significant downfield shift is a result of the aromatic ring current and strong intermolecular hydrogen bonding with the sulfoxide oxygen of the solvent. Its broadness is attributed to rapid chemical exchange and quadrupolar broadening from the adjacent nitrogen atom.

-

-COOH Carboxylic Acid Proton: The acidic proton of the carboxyl group is also highly deshielded and typically resonates in the 9.0-12.0 ppm region.[4][5] This signal is characteristically broad and its exact chemical shift is sensitive to concentration and the solvent used. A definitive method for its identification is a D₂O exchange experiment; upon adding a drop of deuterium oxide to the NMR sample, the -COOH proton rapidly exchanges with deuterium, causing its signal to disappear from the spectrum.[4][5]

-

Aromatic Protons (Benzene Ring): The protons on the fused benzene ring appear in the standard aromatic region, typically between 7.0 and 8.5 ppm . Their chemical shifts and coupling patterns are dictated by the position of the carboxylic acid substituent and the electronic influence of the fused imidazole ring. Electron-withdrawing effects from the carboxyl group will deshield ortho and para protons.

-

C2-H Imidazole Proton: For isomers where the C2 position is unsubstituted, the C2-H proton gives a distinct singlet, often found downfield of the other aromatic protons due to the influence of the two adjacent nitrogen atoms.

A critical phenomenon governing the spectra of N-unsubstituted benzimidazoles is prototropic tautomerism . The N-H proton can reside on either nitrogen of the imidazole ring, and in many solvents, these two tautomers rapidly interconvert.[6][7] If this exchange is fast on the NMR timescale, protons and carbons on the benzene ring that would be distinct in a single tautomer (e.g., H4 vs. H7) become chemically equivalent and produce time-averaged signals. In polar aprotic solvents like DMSO-d₆, this exchange can be slowed, sometimes allowing for the observation of distinct signals for each tautomer.[8]

Caption: Tautomeric equilibrium in N-unsubstituted benzimidazoles.

¹³C NMR Spectral Characteristics

The ¹³C NMR spectrum provides complementary information, detailing the carbon skeleton of the molecule.

-

-COOH Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is highly deshielded and is found in the 160-180 ppm region.[4][5] Its signal is typically sharp and of lower intensity due to the absence of attached protons and longer relaxation times.

-

Imidazole Ring Carbons: The carbons within the imidazole ring have characteristic chemical shifts. The C2 carbon, situated between two nitrogens, is significantly deshielded. The bridgehead carbons (C3a and C7a) where the rings are fused also have distinct shifts.[9]

-

Benzene Ring Carbons: The chemical shifts of the carbons in the benzene portion are influenced by the substituent effects of both the fused imidazole ring and the carboxylic acid group. Tautomerism also plays a crucial role; in a fast exchange regime, pairs of carbons like C4/C7 and C5/C6 become equivalent and produce a single resonance each.[7][8][10] When the tautomerism is "locked" or slow, these carbons will be chemically non-equivalent and give rise to separate signals.

Spectral Analysis of Key Isomers

The position of the carboxylic acid group on the benzimidazole ring system has a profound and predictable impact on the resulting ¹H and ¹³C NMR spectra. Below, we analyze the expected spectral features for two common isomers.

Caption: Structures of common benzimidazole carboxylic acid isomers.

Benzimidazole-2-carboxylic acid

In this isomer, the molecule possesses a C₂ axis of symmetry (assuming rapid N-H proton exchange). This symmetry simplifies the aromatic region of both the ¹H and ¹³C spectra.

-

¹H NMR: The H4/H7 protons are chemically equivalent, as are the H5/H6 protons. This results in a characteristic AA'BB' spin system, which often appears as two symmetrical multiplets in the aromatic region.

-

¹³C NMR: Due to symmetry, only four signals are expected for the benzimidazole core carbons (C2, C3a/C7a, C4/C7, C5/C6), plus the signal for the carboxyl carbon.

Benzimidazole-5(6)-carboxylic acid

Due to rapid tautomerism, the 5- and 6-positions are equivalent on the NMR timescale. The carboxylic acid group at this position breaks the symmetry seen in the 2-substituted isomer.

-

¹H NMR: Three distinct signals are expected in the aromatic region. The H4 proton (ortho to the carboxyl group and adjacent to the imidazole ring) will be distinct. The H7 proton will also be unique. The H2 proton on the imidazole ring will appear as a singlet.

-

¹³C NMR: A greater number of signals will be observed compared to the 2-carboxy isomer. The C4, C5, C6, and C7 carbons are all chemically non-equivalent (though C5/C6 are averaged by tautomerism, the substitution breaks the overall symmetry relative to the unsubstituted parent).

Table 1: Representative ¹³C NMR Chemical Shift Data (DMSO-d₆)

| Carbon Position | Benzimidazole-2-carboxylic acid | 1H-Benzimidazole-5-carboxylic acid[11] |

| C=O | ~160-165 ppm | 168.0 ppm |

| C2 | ~145-150 ppm | 143.0 ppm |

| C3a/C7a (bridgehead) | ~135-145 ppm (averaged) | 145.0, 133.0 ppm (distinct) |

| C4/C7 | ~115-120 ppm (averaged) | 121.0, 115.0 ppm (distinct) |

| C5/C6 | ~122-126 ppm (averaged) | 126.0, 125.0 ppm (distinct) |

Note: Values for the 2-carboxylic acid isomer are estimates based on general substituent effects. Precise values may vary.

Experimental Protocols for High-Quality NMR Data

The quality of NMR data is directly dependent on rigorous experimental technique. A self-validating protocol ensures reproducibility and accuracy.

Caption: Experimental workflow for NMR analysis of benzimidazole carboxylic acids.

Step-by-Step Methodology

-

Solvent Selection and Sample Preparation:

-

Rationale: The choice of deuterated solvent is paramount. For benzimidazole carboxylic acids, DMSO-d₆ is highly recommended .[3] Its polarity aids in dissolving the sample, and its ability to act as a hydrogen bond acceptor slows the exchange rate of the N-H and -COOH protons, making their signals sharp enough to be reliably observed. In contrast, solvents like CDCl₃ may lead to broader, less distinct signals for these protons, while protic solvents like D₂O or CD₃OD will cause them to exchange completely and disappear.[12]

-

Protocol:

-

Weigh approximately 5-10 mg of the purified benzimidazole carboxylic acid derivative into a clean, dry vial.

-

Add 0.6-0.7 mL of high-purity deuterated solvent (e.g., DMSO-d₆).

-

Gently vortex or sonicate the vial until the sample is fully dissolved.

-

Prepare a Pasteur pipette by plugging it with a small amount of clean glass wool.

-

Transfer the solution through the glass wool filter directly into a clean, dry 5 mm NMR tube.[3] This filtration is a critical, non-negotiable step to remove any microscopic particulate matter that will severely degrade spectral line shape and resolution.

-

Cap the NMR tube and label it clearly.

-

-

-

Data Acquisition:

-

Rationale: A combination of 1D and 2D NMR experiments provides a complete and self-validating dataset for structural confirmation.

-

Protocol:

-

1D ¹H NMR: Acquire a standard proton spectrum. Ensure proper shimming to obtain sharp, symmetrical peaks. Integrate all signals to determine proton ratios.

-

D₂O Exchange: After acquiring the initial ¹H spectrum, remove the tube, add one drop of D₂O, shake gently to mix, and re-acquire the spectrum. The disappearance or significant attenuation of the N-H and -COOH proton signals provides definitive proof of their assignment.[5]

-

1D ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom. A longer acquisition time is often necessary due to the low natural abundance of the ¹³C isotope.

-

2D NMR (for complex structures):

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds), revealing the connectivity of proton spin systems (e.g., within the aromatic ring).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹JCH). This is invaluable for assigning carbon signals based on their known proton assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over longer ranges (typically 2-3 bonds, ²JCH and ³JCH). This is the key experiment for piecing together the molecular fragments, for instance, by correlating the H4 proton to the C2 and C5 carbons, confirming the overall structure.

-

-

-

Advanced Considerations: The Influence of pH

For researchers in drug development and biology, understanding a molecule's behavior in aqueous environments is critical. The NMR spectrum of a benzimidazole carboxylic acid is highly sensitive to pH due to the presence of three ionizable groups: the two imidazole nitrogens and the carboxylic acid.

-

Low pH (Acidic): The imidazole ring will be protonated, forming a benzimidazolium cation. The carboxylic acid will be in its neutral -COOH form. This positive charge on the heterocyclic ring will cause a significant downfield shift (deshielding) of nearly all protons and carbons in the molecule.

-

Neutral pH: The carboxylic acid will deprotonate to the carboxylate (-COO⁻), while the imidazole ring will be largely neutral. The introduction of the negative charge will cause upfield shifts (shielding) for nearby nuclei compared to the low pH state.

-

High pH (Basic): The N-H proton of the imidazole ring will deprotonate, forming an anionic species. This will induce further changes in the electronic distribution and chemical shifts.

By titrating the sample and acquiring NMR spectra at various pH points, one can map the chemical shift changes and determine the pKa values of the ionizable groups, providing crucial data for understanding the compound's physiological behavior.[13][14]

Conclusion

The ¹H and ¹³C NMR spectra of benzimidazole carboxylic acids are information-rich datasets that, when interpreted correctly, provide unambiguous proof of chemical structure. A thorough analysis requires an understanding of not only basic chemical shifts and coupling constants but also the dynamic processes of tautomerism and the profound influence of experimental conditions like solvent choice and pH. By employing the systematic, self-validating experimental protocols outlined in this guide, researchers can confidently elucidate the structures of novel benzimidazole derivatives, accelerating the pace of discovery in medicinal chemistry and related fields.

References

- El-Gazzar, A. B. A., Youssef, A. M., & El-Sayed, M. A. A. (2025). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(4), 523-526. (Source provides general context on NMR of benzimidazole systems).

-

Alarcón-Espósito, J., Suazo, F., & Claramunt, R. M. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: Proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1636-1644. [Link]

-

JoVE. (n.d.). NMR and Mass Spectroscopy of Carboxylic Acids. JoVE Science Education Database. Retrieved from [Link]

-

Prasanna, C. S., Kumar, V., & Sandeep. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorganic & Organic Chemistry, 1(4), 113-116. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5185-5201. [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Boufatah, N., Gherraf, N., & Sofian-Zoubir, F. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(4), 523-526. [Link]

-

Ramos-Organillo, A., García-Báez, E. V., & Contreras, R. (2019). ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 24(18), 3328. [Link]

-

Elguero, J., Jagerovic, N., & Silva, A. M. S. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. PubMed Central. [Link]

-

Elguero, J., Jagerovic, N., & Silva, A. M. S. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journals. [Link]

-

Kamal, A., & Nimbarte, V. D. (2014). Benzimidazole containing imide oligomers: Synthesis and characterization. ResearchGate. [Link]

-

García-Báez, E. V., & Contreras, R. (2019). ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. [Link]

-

Uchio, Y., & Akashi, M. (1998). pH dependence of chemical shift for each resonance in 1H-NMR spectra. ResearchGate. [Link]

-

Adhikari, E., & Bryce, C. L. (2018). Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides. Biophysical Journal, 115(11), 2136-2144. [Link]

Sources

- 1. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 1H-Benzimidazole-5-carboxylic acid(15788-16-6) 13C NMR spectrum [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of 4-Methyl-1H-benzimidazole-2-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Foreword: The Benzimidazole Scaffold in Modern Drug Discovery

The benzimidazole nucleus, a bicyclic aromatic system comprising fused benzene and imidazole rings, stands as a "privileged scaffold" in medicinal chemistry. Its structural similarity to naturally occurring purines allows for facile interactions with a multitude of biological macromolecules, rendering its derivatives potent agents across a wide spectrum of therapeutic areas.[1][2][3][4] From the antiulcer agent omeprazole to the anthelmintic mebendazole, the clinical success of benzimidazole-based drugs underscores the enduring value of this heterocyclic core.[5][6] This guide focuses on a specific, promising subclass: derivatives of 4-Methyl-1H-benzimidazole-2-carboxylic acid . The strategic placement of the methyl group at the 4-position and the carboxylic acid at the 2-position provides a unique template for derivatization, offering the potential for enhanced selectivity and efficacy in targeting a range of pathological processes. This document serves as a technical resource for researchers and drug development professionals, elucidating the synthesis, biological activities, and evaluative methodologies pertinent to this promising class of compounds.

Synthetic Pathways and Derivatization Strategies

The synthetic versatility of the this compound core allows for the generation of diverse chemical libraries. The primary route to the core scaffold involves the condensation of 3-methyl-o-phenylenediamine with a dicarboxylic acid derivative, followed by cyclization.

Caption: General synthetic route to this compound and its primary derivatives.

The carboxylic acid moiety at the C-2 position is the principal site for derivatization, readily enabling the synthesis of esters, amides, and hydrazides. These modifications are crucial for modulating the pharmacokinetic and pharmacodynamic properties of the parent compound, including solubility, membrane permeability, and target binding affinity.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Benzimidazole derivatives have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms of action including the inhibition of topoisomerase, disruption of microtubule polymerization, and modulation of kinase signaling pathways.[7][8][9]

Mechanism of Action

Derivatives of the this compound scaffold are hypothesized to exert their anticancer effects through several key mechanisms:

-

Topoisomerase Inhibition: By intercalating with DNA or binding to the topoisomerase enzyme, these compounds can prevent the re-ligation of DNA strands, leading to an accumulation of DNA breaks and the induction of apoptosis.[10]

-

Microtubule Disruption: Similar to other benzimidazoles like nocodazole, derivatives can bind to β-tubulin, inhibiting the formation of the mitotic spindle and arresting cells in the G2/M phase of the cell cycle.[7]

-

Kinase Inhibition: The benzimidazole core can act as a scaffold for designing inhibitors of various kinases, such as PI3K, that are crucial for cancer cell growth and survival.[11]

Caption: Potential mechanisms of anticancer action for this compound derivatives.

In Vitro Evaluation of Anticancer Activity

The preliminary assessment of anticancer potential is typically conducted using in vitro cytotoxicity assays against a panel of human cancer cell lines.

Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[1][12][13]

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Table 1: Hypothetical Anticancer Activity Data

| Derivative | Modification | Cell Line | IC50 (µM) |

| 4M-Bz-COOH | Parent Acid | MCF-7 | >100 |

| 4M-Bz-Ester-1 | Ethyl Ester | MCF-7 | 45.2 |

| 4M-Bz-Amide-1 | N-benzyl amide | MCF-7 | 12.8 |

| 4M-Bz-Amide-2 | N-(4-chlorophenyl) amide | MCF-7 | 8.5 |

| Doxorubicin | Standard Drug | MCF-7 | 0.9 |

Antimicrobial Activity: Combating Pathogenic Microorganisms

Benzimidazole derivatives have a long history of use as antimicrobial agents.[3][4][13][14][15][16] Their mechanism of action often involves the inhibition of essential cellular processes in bacteria and fungi.

Mechanism of Action

The antimicrobial effects of these compounds are thought to arise from:

-

Inhibition of Nucleic Acid Synthesis: The structural similarity to purines allows some benzimidazoles to interfere with DNA and RNA synthesis.[7]

-

Enzyme Inhibition: They can inhibit key enzymes involved in metabolic pathways that are essential for microbial survival.

-

Disruption of Cell Wall/Membrane Integrity: Some derivatives may interfere with the synthesis of cell wall components or disrupt the integrity of the cell membrane.

In Vitro Evaluation of Antimicrobial Activity

The standard method for quantifying the antimicrobial potency of a compound is the determination of the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.[5][17][18][19][20]

-

Compound Preparation: Prepare a series of two-fold dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

-

Inoculation: Add the microbial suspension to each well of the microtiter plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Table 2: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)

| Derivative | Modification | S. aureus | E. coli | C. albicans |

| 4M-Bz-COOH | Parent Acid | >128 | >128 | >128 |

| 4M-Bz-Ester-2 | Propyl Ester | 64 | 128 | 64 |

| 4M-Bz-Amide-3 | N-(2-pyridyl) amide | 16 | 32 | 32 |

| 4M-Bz-Hydrazide-1 | Phenylhydrazide | 8 | 16 | 8 |

| Ciprofloxacin | Standard Drug | 1 | 0.5 | N/A |

| Fluconazole | Standard Drug | N/A | N/A | 4 |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases. Benzimidazole derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of key enzymes in the arachidonic acid pathway.[4][5][6]

Mechanism of Action

The primary anti-inflammatory mechanism of benzimidazole derivatives is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

-

COX Inhibition: By blocking COX-1 and/or COX-2, these compounds prevent the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[19]

-

LOX Inhibition: Inhibition of 5-LOX blocks the production of leukotrienes, which are involved in chemotaxis and inflammation.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. srrjournals.com [srrjournals.com]

- 5. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Potential 2,4-dimethyl-1H-pyrrole-3-carboxamide bearing benzimidazole template: Design, synthesis, in vitro anticancer and in silico ADME study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 14. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening | MDPI [mdpi.com]

- 15. Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study - Arabian Journal of Chemistry [arabjchem.org]

- 16. Discovery of 2-substituted 1H-benzo[d]immidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors with in vivo anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. BENZIMIDAZOLE MOLECULE AS NEW ANTICANCER AGENT; DESIGN, SYNTHESIS AND ADMET PREDICTION | Journal of the Chilean Chemical Society [jcchems.com]

A Technical Guide to the Therapeutic Targets of Benzimidazole Compounds: Mechanisms, Validation, and Future Prospects

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically significant therapeutic agents.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide array of biological macromolecules, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anthelmintic, and anti-ulcerative effects.[1][3][4] This in-depth technical guide provides a comprehensive overview of the key therapeutic targets of benzimidazole compounds. We will delve into the molecular mechanisms of action, present detailed protocols for experimental validation of target engagement, and explore the future landscape of drug development centered on this versatile heterocycle. The guide is structured to provide not just a list of targets, but a causal understanding of why these targets are modulated and how researchers can rigorously validate these interactions in a laboratory setting.

The Benzimidazole Scaffold: A Cornerstone of Medicinal Chemistry

Structural Features and Versatility

Benzimidazole is a bicyclic aromatic heterocycle, consisting of a fusion between a benzene ring and an imidazole ring.[5] This unique architecture confers several advantageous properties:

-

Structural Mimicry: Its resemblance to naturally occurring purine nucleosides enables it to interact with the binding sites of enzymes and receptors that would normally bind purines, such as kinases.[1][5]

-

Synthetic Tractability: The benzimidazole core is synthetically versatile, allowing for the introduction of a wide variety of functional groups at multiple positions (primarily N-1, C-2, and C-5/6).[6][7] This flexibility is crucial for medicinal chemists to fine-tune the compound's steric, electronic, and pharmacokinetic properties to optimize interactions with specific biological targets.[6][8]

-

Broad Biological Spectrum: The derivatization potential has led to the development of compounds with a vast range of biological activities, making it a recurring motif in successful drugs.[1][6][9]

A "Privileged Scaffold" in Drug Discovery

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, distinct biological targets with high affinity. The benzimidazole nucleus is a classic example, serving as the core for drugs targeting parasites, viruses, gastric acid secretion, and cancer cell proliferation.[3][10][11] This multi-target capability underscores its fundamental importance in the design of novel therapeutics.

Primary Therapeutic Target Classes and Mechanistic Insights

The therapeutic efficacy of benzimidazole derivatives stems from their ability to modulate a diverse set of protein targets. The following sections detail the most significant of these target classes.

Microtubules (β-Tubulin): The Archetypal Anthelmintic and Anticancer Target

The interaction with β-tubulin is the most well-established mechanism for benzimidazole compounds, forming the basis of their use as anthelmintics for decades and their more recent repurposing as anticancer agents.[5][12]

-

Mechanism of Action: Benzimidazole derivatives like albendazole, mebendazole, and fenbendazole bind to the colchicine-binding site of the β-tubulin subunit.[12] This binding event inhibits the polymerization of tubulin dimers (α- and β-tubulin) into microtubules.[13][14] The disruption of microtubule formation is catastrophic for the cell, leading to the arrest of the cell cycle in the G2/M phase, inhibition of cell division, and eventual induction of apoptosis.[4][6] In parasites, this also disrupts essential functions like nutrient uptake.[12]

-

Therapeutic Relevance: This mechanism is highly effective against parasitic worms (helminths) and has shown significant promise in preclinical and clinical studies against various cancers, including glioblastoma and colorectal cancer.[6][15]

-

Resistance Mechanisms: Resistance, particularly in helminths, is definitively linked to single nucleotide polymorphisms (SNPs) in the β-tubulin gene, such as the F200Y (phenylalanine to tyrosine) substitution, which alters the drug-binding site and reduces binding efficiency.[15][16][17]

| Compound | Target Organism/Cell Line | IC50 (µM) | Reference |

| Mebendazole | Glioblastoma Cells | ~0.1 - 0.5 | [6] |

| Albendazole | Haemonchus contortus | ~0.05 | [15] |

| Carbendazim | Fusarium graminearum | 2.46 | [18] |

| Benomyl | Fusarium graminearum | 2.1 | [18] |

This protocol provides a method to directly measure the effect of a benzimidazole compound on the polymerization of purified tubulin. The principle relies on the fact that microtubule formation causes an increase in light scattering, which can be measured as an increase in absorbance.

-

Reagent Preparation:

-